Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate
Description
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a chemical compound that features a naphthalene ring bonded to a phosphoryl group and a methanol moiety
Properties
IUPAC Name |
diphenoxyphosphoryl(naphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19O4P/c24-23(22-17-9-11-18-10-7-8-16-21(18)22)28(25,26-19-12-3-1-4-13-19)27-20-14-5-2-6-15-20/h1-17,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNBMNWXYXDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC3=CC=CC=C32)O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Magnesium Oxide Catalyzed Synthesis
The magnesium oxide (MgO)-mediated Pudovik reaction represents the most widely reported method for synthesizing Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate. Adapted from procedures for analogous aryl derivatives, this protocol involves the following steps:
- Reagent Mixing : Combine equimolar quantities of 1-naphthaldehyde and diphenyl hydrogen phosphite (5.0 mmol each) with MgO (10 mol%) in dichloromethane (DCM).
- Reaction Conditions : Stir the mixture at room temperature for 24 hours under inert atmosphere.
- Work-Up : Filter the reaction mixture through silica gel to remove MgO residues, followed by recrystallization from ethanol to isolate the product.
Key Data :
- Yield : 85–92% (reported for aryl analogs).
- Reaction Time : 24 hours.
- Purification : Silica filtration and recrystallization.
The reaction proceeds via a base-catalyzed nucleophilic addition mechanism, where MgO deprotonates diphenyl phosphite, enabling attack on the aldehyde carbonyl group. The resulting tetrahedral intermediate collapses to form the α-hydroxyphosphonate.
Triethylamine-Mediated Pudovik Reaction
Triethylamine (TEA) offers a milder catalytic alternative, particularly suitable for acid-sensitive substrates. This method, optimized for α-hydroxyphosphonates, achieves comparable yields with shorter reaction times:
- Reagent Mixing : Combine 1-naphthaldehyde (5.0 mmol), diphenyl hydrogen phosphite (5.0 mmol), and TEA (10 mol%) in acetone (1.0 mL per 11.0 mmol total reagents).
- Reaction Conditions : Reflux the mixture at 56°C for 6–8 hours.
- Work-Up : Add n-pentane to induce crystallization, then filter and dry the precipitate.
Key Data :
- Yield : 78–99% (extrapolated from benzaldehyde analogs).
- Reaction Time : 6–8 hours.
- Purification : Solvent-induced crystallization.
Quantum chemical calculations confirm TEA’s role in stabilizing the transition state through hydrogen bonding, accelerating the addition step.
Alternative Catalytic Approaches
Recent studies explore heterogeneous catalysts and solvent-free conditions to improve sustainability:
- KF/Al₂O₃ Catalysis : A mixture of potassium fluoride and alumina (3:1 w/w) enables reactions at 60°C within 4 hours, though yields for naphthalene derivatives remain unreported.
- Microwave-Assisted Synthesis : Irradiating 1-naphthaldehyde and diphenyl phosphite without solvent for 10 minutes at 150°C achieves 90% yield in model systems, though scalability is limited.
Characterization and Analytical Data
This compound is characterized by spectroscopic and crystallographic methods:
NMR Spectroscopy
Infrared Spectroscopy
Comparative Analysis of Synthetic Methods
| Parameter | MgO Method | TEA Method | KF/Al₂O₃ Method |
|---|---|---|---|
| Catalyst Cost | Low | Moderate | Low |
| Reaction Time | 24 h | 6–8 h | 4 h |
| Yield | 85–92% | 78–99% | ~90% (estimated) |
| Purification Ease | Moderate | High | Moderate |
Applications and Derivatives
The hydroxy group in this compound serves as a handle for further functionalization:
- Methanesulfonylation : Treatment with methanesulfonyl chloride yields the mesylate derivative, a precursor for elimination reactions to form phosphonated alkenes.
- Enzyme Inhibition : Analogous α-hydroxyphosphonates exhibit inhibitory activity against proteases and esterases, suggesting potential biomedical applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Key Reactions:
- Oxidation: Can yield phosphine oxides.
- Reduction: Converts the phosphoryl group to a phosphine.
- Substitution: The methanol moiety can be replaced with other functional groups under suitable conditions.
2.1. Organic Synthesis
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate serves as a crucial reagent in organic synthesis, particularly in the formation of α-hydroxy phosphonates via Pudovik reactions. This compound has been successfully utilized in chiral catalysis, enhancing the enantioselectivity of reactions involving aldehydes .
2.2. Biological Studies
In biological contexts, this compound is investigated for its potential as an enzyme inhibitor and its role in protein interactions. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and specificity.
2.3. Material Science
The compound is also explored for its utility in developing specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance performance in various industrial applications.
3.1. Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes through competitive binding mechanisms. For instance, studies have shown its effectiveness against certain phosphatases, which are crucial for numerous biological processes .
3.2. Synthesis of Chiral Compounds
A notable study highlighted the use of this compound in synthesizing chiral α-hydroxy phosphonates using squaramide-catalyzed hydrophosphonylation of aldehydes. This method yielded high enantioselectivities and was conducted under mild conditions, showcasing the compound's versatility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of diphenoxyphosphoryl(naphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-ylmethanone derivatives
- Naphthopyrans
Uniqueness
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is unique due to its combination of a naphthalene ring with a phosphoryl group and methanol moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility .
Biological Activity
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
This compound features a phosphonate group that allows it to interact with various biological targets. Its mechanism of action primarily involves:
- Enzyme Inhibition : The phosphoryl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function. This interaction is crucial in studies involving acetylcholine receptors, where it has been shown to inhibit the binding of acetylcholine, potentially offering therapeutic benefits for conditions mediated by muscarinic receptors .
- Hydrophobic Interactions : The naphthalene moiety contributes to hydrophobic interactions, enhancing the compound's binding affinity to proteins and enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro testing has shown promising results:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Escherichia coli | 18 | Cefotaxime |
| Staphylococcus aureus | 20 | Cefotaxime |
| Bacillus subtilis | 15 | Cefotaxime |
| Pseudomonas aeruginosa | 12 | Cefotaxime |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown moderate to high levels of antitumor activity against HeLa cells:
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 75 |
| 10 | 50 |
| 20 | 30 |
The results indicate that higher concentrations lead to increased cytotoxicity, suggesting potential for further exploration in cancer therapy .
Case Studies
- Enzyme Interaction Study : A study focused on the interaction of this compound with acetylcholine receptors demonstrated its ability to inhibit receptor binding effectively. This inhibition could be beneficial in treating diseases characterized by excessive cholinergic activity.
- Antimicrobial Efficacy Research : In another study, the compound was tested against multi-drug resistant bacterial strains. It exhibited notable activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent in an era of rising antibiotic resistance .
Q & A
Basic: What are the common synthetic routes for preparing Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate?
Answer:
The compound is synthesized via nucleophilic addition of diphenyl phosphite to aromatic aldehydes (e.g., 2-nitrobenzaldehyde) in tetrahydrofuran at 0°C, catalyzed by triethylamine. Post-reaction purification involves column chromatography (ethyl acetate/petroleum ether) and crystallization from chloroform/methanol . Alternative methods include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize phosphonates with triazole moieties, as demonstrated in derivatives like dimethyl ({1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazol-4-yl}-methyl)phosphonate .
Basic: What spectroscopic and structural characterization techniques are critical for this compound?
Answer:
- ¹H/¹³C NMR : Essential for verifying molecular structure and purity. For example, phosphonate-triazole derivatives show distinct peaks for naphthyl, triazole, and phosphonate groups .
- X-ray crystallography : Reveals crystal packing and hydrogen-bonding networks. In related compounds, centrosymmetric dimers form via O–H⋯O interactions (2.729 Å) .
- FT-IR/Raman : Identifies vibrational modes of P=O (1250–1300 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹) .
Advanced: How does stereochemistry influence the biological or material interactions of phosphonate derivatives?
Answer:
Methyl phosphonate substitution in DNA junctions introduces stereospecific effects, biasing conformational equilibria between stacking conformers. Single-molecule FRET studies show that the methyl group’s stereochemical environment alters metal ion interactions at the junction center, impacting structural stability . This highlights the need for enantiomerically pure phosphonates in bioengineering and drug design.
Advanced: What computational approaches predict reactivity and regioselectivity in phosphonate reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states and electronic factors. For diethyl trichloromethyl phosphonate, DFT predicts regioselectivity via nucleophilic attack at the electrophilic phosphorus center, validated by experimental yields .
- Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks. For example, Fukui analysis of diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate highlights the hydroxyl group as a nucleophilic hotspot .
Advanced: How do catalyst systems optimize phosphonate synthesis efficiency?
Answer:
Catalyst performance is evaluated using:
| Metric | Example Data | Reference |
|---|---|---|
| Yield | >85% for silica-supported acid catalysts | |
| Turnover Frequency | 12 h⁻¹ (heterogeneous vs. 8 h⁻¹ homogeneous) | |
| Selectivity | >95% for desired phosphonate isomer |
Superior activity in heterogeneous catalysts is attributed to surface acidity and mesoporous structures .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose in sealed containers .
Advanced: How are phosphonates applied in analytical or bioimaging technologies?
Answer:
Diphenyl phosphonate derivatives serve as recognition groups in fluorescent probes (e.g., BODIPY-based probes for superoxide anion detection). Their electron-withdrawing properties enhance probe stability and selectivity, enabling real-time intracellular O₂⁻ monitoring with minimal interference from redox agents .
Advanced: What are the challenges in resolving enantiomeric forms of phosphonates, and what methods address them?
Answer:
Challenges include low natural abundance and similar physical properties. Methods:
- Chiral Chromatography : Uses cellulose-based columns for separation .
- X-ray Crystallography with Chiral Auxiliaries : Co-crystallization with chiral amines resolves enantiomers .
- NMR Chiral Shift Reagents : Europium complexes induce distinct chemical shifts for enantiomers .
Basic: What solvents and conditions are optimal for phosphonate reactions?
Answer:
- Polar aprotic solvents : THF or dichloromethane for nucleophilic additions .
- Temperature : 0–25°C to control exothermic reactions .
- Catalysts : Triethylamine for deprotonation; Cu(I) for CuAAC .
Advanced: How do phosphonate derivatives interact with metal ions in coordination chemistry?
Answer:
Phosphonate oxygen atoms act as ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Gd³⁺). In metal-organic frameworks (MOFs), phosphonates bridge metal centers, creating 3D networks with applications in catalysis and gas storage. Structural studies reveal octahedral coordination geometries around metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
